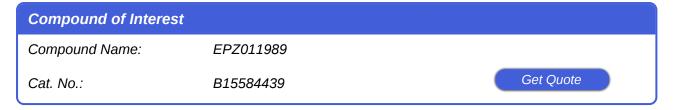


# A Comparative Guide to EZH2 Inhibitors: EPZ011989 in Focus

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For Researchers, Scientists, and Drug Development Professionals

Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). Its primary function is to catalyze the trimethylation of histone H3 on lysine 27 (H3K27me3), a key epigenetic modification associated with transcriptional repression. Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. This guide provides a comparative analysis of **EPZ011989**, a potent EZH2 inhibitor, with other well-characterized EZH2 inhibitors, focusing on their selectivity profiles and the experimental data that define them.

### **Mechanism of EZH2 Inhibition**

EZH2 inhibitors primarily act by competing with the S-adenosylmethionine (SAM) cofactor for binding to the SET domain of EZH2, thereby preventing the transfer of a methyl group to its histone substrate. This leads to a reduction in global H3K27me3 levels and the reactivation of silenced tumor suppressor genes, ultimately inhibiting cancer cell proliferation.





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